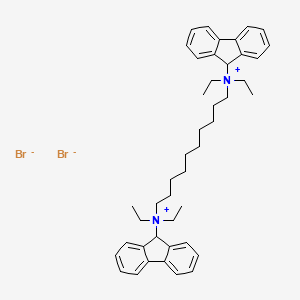
Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate is a quaternary ammonium compound with a complex structureThe compound’s molecular formula is C44H58N2.2Br.1/2H2O, and it has a molecular weight of 783.86 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate involves multiple steps. One common method includes the reaction of diethylamine with 9-fluorenyl chloride to form diethyl-(9-fluorenyl)amine. This intermediate is then reacted with decamethylene dibromide under controlled conditions to yield the final product. The reaction typically requires an inert atmosphere and specific temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylamines .
Scientific Research Applications
Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate involves its interaction with cell membranes. The compound’s cationic nature allows it to bind to negatively charged cell membranes, disrupting their integrity and leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, the compound can interact with various molecular targets, including proteins and nucleic acids, affecting their function and leading to cellular effects .
Comparison with Similar Compounds
Similar Compounds
Dioctadecyldimethylammonium bromide (DODAB): Another quaternary ammonium compound with similar antimicrobial properties.
Hexadecyltrimethylammonium bromide (CTAB): Known for its use in biochemical research and antimicrobial applications
Uniqueness
Decamethylenebis(diethyl-(9-fluorenyl)ammonium) dibromide hemihydrate is unique due to its specific structure, which includes the 9-fluorenyl group. This structural feature imparts distinct physicochemical properties, making it more effective in certain applications compared to other quaternary ammonium compounds .
Properties
CAS No. |
66902-83-8 |
|---|---|
Molecular Formula |
C44H58Br2N2 |
Molecular Weight |
774.8 g/mol |
IUPAC Name |
10-[diethyl(9H-fluoren-9-yl)azaniumyl]decyl-diethyl-(9H-fluoren-9-yl)azanium;dibromide |
InChI |
InChI=1S/C44H58N2.2BrH/c1-5-45(6-2,43-39-29-19-15-25-35(39)36-26-16-20-30-40(36)43)33-23-13-11-9-10-12-14-24-34-46(7-3,8-4)44-41-31-21-17-27-37(41)38-28-18-22-32-42(38)44;;/h15-22,25-32,43-44H,5-14,23-24,33-34H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
BNXDKTBMUIPKNM-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](CC)(CCCCCCCCCC[N+](CC)(CC)C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)


![1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B13782977.png)
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
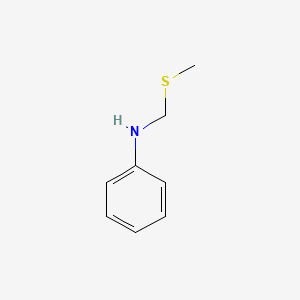
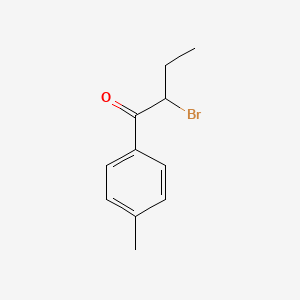
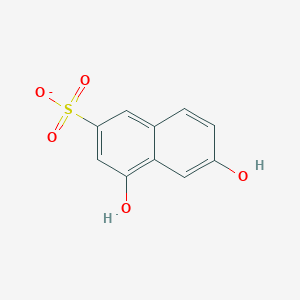
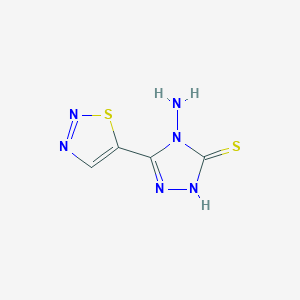
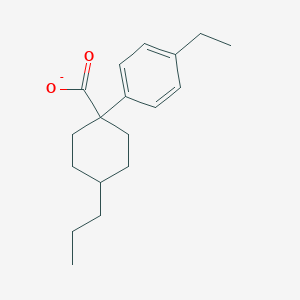
![calcium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-3,6-dichloro-4-methylbenzenesulfonate](/img/structure/B13782997.png)
